tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate
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Description
Tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate, also known as Boc-3-pyrroline, is a chemical compound used in scientific research. It is a carbamate derivative of pyrrolidine and is commonly used as a protecting group in organic synthesis. The compound has gained significant attention in recent years due to its potential applications in the development of new drugs and materials.
Scientific Research Applications
Photoredox-Catalyzed Amination
A photoredox-catalyzed amination process using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate as a versatile amidyl-radical precursor was developed. This innovative method enables the assembly of 3-aminochromones under mild conditions, significantly expanding the applicability of photocatalyzed protocols in synthesizing diverse amino pyrimidines (Wang et al., 2022).
Structural Insights through Crystallography
Crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate were analyzed, revealing the orientation of the carbamate and amide groups. This study highlighted the molecule's electric dipole moment and the role of antiparallel H-bonding and dipole interactions in forming columnar stacking, offering insights into molecular design and interaction mechanisms (Baillargeon, Lussier, & Dory, 2014).
Synthetic Methodologies for Drug Intermediates
An efficient synthesis route for tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate and its analogs was developed from itaconic acid ester. This process is highlighted for its simplicity, cost-efficiency, and environmental friendliness, marking a significant advancement in the synthesis of important drug intermediates (Geng Min, 2010).
Lithiation Site Control
Research on the lithiation of various pyridine derivatives, including tert-butyl N-(pyridin-3-ylmethyl)carbamate, demonstrated the control over lithiation sites, enabling the synthesis of substituted derivatives. This work provides valuable insights into regioselective synthesis strategies for chemical compounds (Smith et al., 2013).
Palladium-Catalyzed Synthesis
A one-pot tandem palladium-catalyzed process for the synthesis of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones was developed, showcasing the utility of tert-butyl (2-chloropyridin-3-yl)carbamate in preparing complex organic molecules with potential pharmaceutical applications (Jeremy P. Scott, 2006).
Properties
IUPAC Name |
tert-butyl N-[3-(trifluoromethyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2/c1-8(2,3)17-7(16)15-9(10(11,12)13)4-5-14-6-9/h14H,4-6H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRWRWRFOZZKCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNC1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599247 |
Source
|
Record name | tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186203-13-4 |
Source
|
Record name | 1,1-Dimethylethyl N-[3-(trifluoromethyl)-3-pyrrolidinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186203-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl (3-(trifluoromethyl)pyrrolidin-3-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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